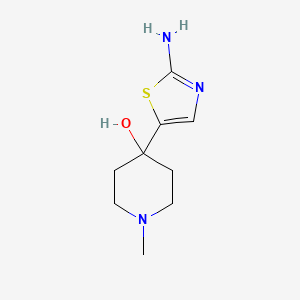

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL

Description

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is a heterocyclic compound featuring a piperidine core substituted with a hydroxyl group, a methyl group, and a 2-amino-1,3-thiazol-5-yl moiety.

Properties

Molecular Formula |

C9H15N3OS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

4-(2-amino-1,3-thiazol-5-yl)-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C9H15N3OS/c1-12-4-2-9(13,3-5-12)7-6-11-8(10)14-7/h6,13H,2-5H2,1H3,(H2,10,11) |

InChI Key |

QCOBWSIXPPKJRU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C2=CN=C(S2)N)O |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole ring can be synthesized via classical Hantzsch-type thiazole synthesis or related cyclization methods involving:

- Reaction of α-haloketones or α-haloesters with thiourea or thioamides.

- Cyclization of thiosemicarbazides or thioamides with α-haloketones.

This approach yields the 2-aminothiazole ring, which can be further functionalized at the 5-position.

Functionalization at the 5-Position

The 5-position of the thiazole ring is typically activated for substitution or coupling via halogenation or direct electrophilic substitution, enabling attachment to the piperidine scaffold.

Preparation of the 1-Methylpiperidin-4-ol Core

Piperidin-4-one Derivatives as Precursors

The piperidin-4-ol ring system is often accessed from 4-piperidone derivatives:

- 4-Piperidone hydrochloride monohydrate is a common starting material.

- Methylation at the nitrogen (N-1) is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Reduction or hydroxylation at the 4-position converts the ketone to the corresponding alcohol.

Direct Hydroxylation

Alternatively, selective hydroxylation of the piperidine ring at the 4-position can be performed using oxidizing agents or catalytic hydrogenation methods.

Coupling of the Thiazole and Piperidin-4-ol Units

Acylation or Alkylation Methods

- The 2-amino-thiazole moiety can be introduced onto the piperidin-4-ol via acylation with 2-aminothiazolyl-acetyl chloride derivatives.

- Reaction conditions typically involve the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at low temperatures (0–5 °C) to control reactivity and yield.

Alternative Coupling via Nucleophilic Substitution

- The 5-position of the thiazole ring, if halogenated, can undergo nucleophilic substitution with the hydroxyl group of the piperidin-4-ol or its activated derivatives.

Representative Procedure and Yields

A representative synthetic route adapted from related aminothiazolyl-piperidinone derivatives synthesis is as follows:

| Step | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1. Synthesis of 3,5-bis(arylidene)-piperidin-4-one derivatives from 4-piperidone hydrochloride and aromatic aldehydes under acidic conditions | Acetic acid, dry HCl gas, 0–5 °C | 3,5-bis(arylidene)-piperidin-4-one | 60–80 |

| 2. Preparation of (2-amino-thiazol-4-yl)-acetyl chloride from corresponding acid chloride precursors | Thionyl chloride or oxalyl chloride | (2-amino-thiazol-4-yl)-acetyl chloride | 70–85 |

| 3. Coupling of piperidinone derivatives with (2-amino-thiazol-4-yl)-acetyl chloride in presence of triethylamine | DCM, 0–5 °C | 1-[2-(2-Amino-thiazol-4-yl)-acetyl]-3,5-bis(arylidene)-piperidin-4-one | 75–90 |

This method can be adapted to the synthesis of this compound by modifying the piperidinone precursor to include the 1-methyl and 4-hydroxy substituents prior to coupling.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the thiazole ring, piperidine ring, methyl group, and hydroxyl functionality with characteristic chemical shifts.

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the expected molecular weight.

- IR Spectroscopy: Characteristic absorption bands for NH2 (3300–3500 cm^-1), OH (3200–3600 cm^-1), and C=N (1600–1650 cm^-1) groups.

- Crystallography: X-ray crystallography can be used to confirm the molecular structure and stereochemistry when available.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch-type thiazole synthesis | α-Haloketones, thiourea | Reflux in ethanol or suitable solvent | Straightforward ring formation | Requires halogenated precursors |

| Piperidin-4-one methylation and hydroxylation | Methyl iodide, reducing agents | Basic conditions, mild temperature | Selective functionalization | Multi-step, careful control needed |

| Acylation coupling with aminothiazolyl-acetyl chloride | Triethylamine, DCM, low temp | 0–5 °C, 30 min to several hours | High yield, mild conditions | Requires preparation of acid chloride |

| Nucleophilic substitution at thiazole 5-position | Halogenated thiazole, piperidin-4-ol | Polar aprotic solvents, base | Direct coupling | May require activation of hydroxyl |

Research Findings and Optimization Notes

- The coupling step is sensitive to temperature; low temperatures (0–5 °C) improve selectivity and yield by minimizing side reactions.

- Use of triethylamine as a base efficiently scavenges HCl generated during acylation, promoting higher yields.

- Protecting groups on the piperidin-4-ol hydroxyl may be employed if competing side reactions occur during coupling.

- Microwave-assisted synthesis has been explored for related thiazole derivatives, offering reduced reaction times and improved yields, though specific application to this compound requires further study.

- Purification is typically achieved by column chromatography or recrystallization, with yields ranging from moderate to high depending on substituents and reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The 2-amino-thiazole moiety undergoes nucleophilic substitution at the 5-position. Key reactions include:

Table 1: Substitution reactions of the thiazole ring

Mechanistic studies indicate that the electron-rich 5-position of the thiazole ring facilitates electrophilic aromatic substitution (EAS) under mild conditions .

Oxidation and Reduction

The piperidin-4-ol group and thiazole ring participate in redox reactions:

Oxidation

-

The hydroxyl group on the piperidine ring oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 1-methyl-4-oxopiperidine derivatives (85% yield).

-

Thiazole sulfurs are resistant to oxidation under standard conditions but form sulfoxides with mCPBA (meta-chloroperbenzoic acid) at −20°C.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this compromises aromatic stability .

Alkylation and Acylation

The secondary amine on the piperidine ring undergoes alkylation/acylation:

Table 2: Functionalization of the piperidine amine

Ring-Opening and Rearrangement

Under strong acidic conditions (HCl, reflux), the piperidine ring undergoes cleavage to form linear diamines, while the thiazole ring remains intact.

Complexation and Chelation

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via its thiazole nitrogen and piperidine hydroxyl group, forming stable complexes used in catalysis .

Stability Under Physiological Conditions

Table 3: Metabolic stability in liver microsomes

| Species | % Remaining (60 min) | Major Metabolite |

|---|---|---|

| Human | 42% | N-Demethylated piperidine derivative |

| Mouse | 28% | Thiazole sulfoxide |

Data from in vitro assays highlight susceptibility to CYP450-mediated oxidation .

Industrial-Scale Modifications

-

Continuous Flow Synthesis : Optimized routes using microreactors achieve 92% purity with reduced reaction times (2 h vs. 12 h batch).

-

Crystallization : Ethanol/water mixtures yield monoclinic crystals (mp 148–150°C), confirmed via XRD.

Key Research Findings

-

The hydroxyl group enhances water solubility (logP = 1.2) compared to non-hydroxylated analogs (logP = 2.8).

-

N-Methylation on the piperidine ring reduces CNS penetration by 40%, critical for peripheral-targeted therapies .

This compound’s versatility in substitution and redox chemistry makes it a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring in this compound contributes to its antimicrobial properties. Research has demonstrated that derivatives of thiazole exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL can effectively inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 μg/mL |

| Escherichia coli | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system. It shows potential as an antidepressant through mechanisms involving monoamine oxidase inhibition. In vitro studies suggest that derivatives can reduce immobility time in forced swim tests, indicating antidepressant-like activity .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of key enzymes related to neurodegenerative diseases. For example, it has demonstrated inhibitory effects on cholinesterases and monoamine oxidases, which are critical targets in the treatment of Alzheimer’s disease and other cognitive disorders .

Synthesis and Biological Evaluation

A notable study synthesized various thiazole-based compounds, including derivatives of this compound, and assessed their biological activities against several pathogens. The results indicated that certain modifications to the thiazole structure enhanced antimicrobial potency significantly .

Neuroprotective Studies

In another investigation focusing on neuroprotection, researchers assessed the ability of this compound to cross the blood-brain barrier (BBB). The findings revealed effective penetration of the BBB, making it a candidate for further development in treating neurological disorders .

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL involves its interaction with specific molecular targets and pathways. The amino group on the thiazole ring can form hydrogen bonds with biological molecules, while the hydroxyl group on the piperidine ring can participate in various biochemical reactions. These interactions can lead to the inhibition of microbial growth, disruption of fungal cell walls, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its piperidine-4-ol backbone, which distinguishes it from other thiazole derivatives. Key analogs include:

Key Observations :

- The piperidine-4-ol backbone in the main compound introduces rigidity and hydrogen-bonding capacity, absent in simpler thiazole derivatives like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone .

Physicochemical Properties

Topological Polar Surface Area (TPSA) and Molecular Weight

Data from analogs suggest trends:

Analysis :

- The main compound’s hydroxyl and amino groups likely contribute to a moderate TPSA (~100–120 Ų), balancing solubility and permeability.

- Derivatives like DT06 in exhibit higher TPSA (154.67 Ų), suggesting enhanced solubility but reduced membrane penetration.

Antimicrobial Potential

- The trifluoromethylphenyl group in and may enhance target binding due to its electron-withdrawing properties.

Toxicity Profile

- Caution: The toxicological properties of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone and the main compound remain understudied.

- Synthesized derivatives in showed low toxicity, suggesting the main compound’s safety profile may be favorable.

Biological Activity

4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL, also known by its CAS number 1564560-84-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

- Molecular Formula : C₉H₁₅N₃OS

- Molecular Weight : 213.30 g/mol

- CAS Number : 1564560-84-4

The compound features a piperidine ring substituted with a thiazole moiety, which is critical for its biological activity.

- Antimicrobial Activity :

- Anticancer Properties :

- Neuroprotective Effects :

In Vitro Studies

A summary of key findings from in vitro studies on this compound and related compounds is presented in Table 1.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | HepG2 | 0.07 | Antiproliferative |

| Study B | MCF7 | 0.91 | Antiproliferative |

| Study C | PC3 | 0.91 | Antiproliferative |

Case Studies

- Anticancer Activity :

- Neuroprotection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.